molecular formula C22H21FN2O5S2 B6560738 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide CAS No. 946295-69-8

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B6560738
CAS No.: 946295-69-8
M. Wt: 476.5 g/mol
InChI Key: KUUIRXJVFSNZJR-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their use in antibiotics, although they can have other applications as well .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Some general properties of sulfonamides include stability under normal conditions, potential reactivity with strong oxidizing agents, and solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, if it’s used as an antibiotic, sulfonamides typically work by inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is necessary for the bacteria to live and reproduce .

Safety and Hazards

Sulfonamides, like many chemicals, should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S2/c1-30-19-7-11-20(12-8-19)31(26,27)24-18-6-13-22-16(15-18)3-2-14-25(22)32(28,29)21-9-4-17(23)5-10-21/h4-13,15,24H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUIRXJVFSNZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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